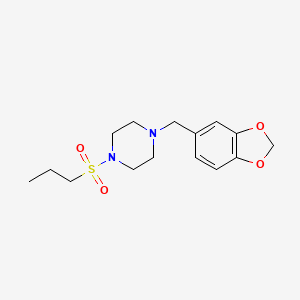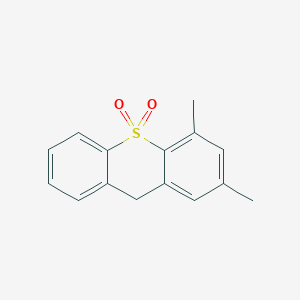![molecular formula C16H15NO3 B12487564 2-phenyl-N-[(phenylacetyl)oxy]acetamide](/img/structure/B12487564.png)
2-phenyl-N-[(phenylacetyl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylacetamido 2-phenylacetate is an organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of a phenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylacetamido 2-phenylacetate typically involves the reaction of benzyl cyanide with hydrochloric acid. The procedure involves placing benzyl cyanide in a three-necked round-bottomed flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer. The mixture is stirred vigorously at a bath temperature of about 40°C until the benzyl cyanide goes into solution. The reaction mixture is then cooled, and the resulting crystals of phenylacetamide are filtered and dried .
Industrial Production Methods
Industrial production methods for 2-phenylacetamido 2-phenylacetate may involve similar synthetic routes but on a larger scale. The use of efficient stirring and controlled reaction conditions is crucial to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenylacetamido 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 2-phenylacetamido 2-phenylacetate include hydrochloric acid, sulfuric acid, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and efficient stirring to ensure complete reactions.
Major Products Formed
The major products formed from the reactions of 2-phenylacetamido 2-phenylacetate include phenylacetic acid, amine derivatives, and substituted phenylacetamides .
Scientific Research Applications
2-Phenylacetamido 2-phenylacetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 2-phenylacetamido 2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to various biological effects. For example, it may inhibit glutaminase-1, consequently inhibiting glutaminolysis, which is crucial for its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylacetamide: A monocarboxylic acid amide that is acetamide substituted by a phenyl group at position 2 .
Phenylacetic Acid: An organic compound containing a phenyl functional group and a carboxylic acid functional group.
Uniqueness
2-Phenylacetamido 2-phenylacetate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit distinct biological activities
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
[(2-phenylacetyl)amino] 2-phenylacetate |
InChI |
InChI=1S/C16H15NO3/c18-15(11-13-7-3-1-4-8-13)17-20-16(19)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
InChI Key |
UTOSFZPEUCURCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NOC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12487482.png)

![Ethyl 3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487485.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B12487486.png)
![3-(azepan-1-ylsulfonyl)-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methylbenzamide](/img/structure/B12487490.png)

![ethyl 6-oxo-6-(2-oxo-5-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-2,3-dihydro-1H-imidazol-4-yl)hexanoate](/img/structure/B12487494.png)
![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate](/img/structure/B12487504.png)
![5-(3-bromophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487514.png)
![2-[(4-Chlorophenyl)(4-methyl-1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B12487527.png)
![1-Ethyl-3-[4-(phenylcarbonyl)phenyl]thiourea](/img/structure/B12487537.png)
![[4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride](/img/structure/B12487551.png)
![Methyl 5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12487556.png)
![[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone](/img/structure/B12487557.png)
